molecular formula C21H40NaO7P B054675 Oleoyl-lysophosphatidic acid CAS No. 22556-62-3

Oleoyl-lysophosphatidic acid

Cat. No. B054675
CAS RN: 22556-62-3
M. Wt: 458.5 g/mol
InChI Key: XGRLSUFHELJJAB-KVVVOXFISA-M
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Description

Oleoyl-lysophosphatidic acid (LPA) is a potent bioactive phospholipid . It’s a type of lysophosphatidic acid that contains oleic acid at the sn-1 position . LPA interacts with G protein-coupled receptors (GPCRs), specifically the LPA receptor, and mediates signaling . It’s involved in various biological activities such as smooth muscle contraction, platelet aggregation, cell proliferation, cell migration, and calcium mobilization .


Molecular Structure Analysis

The molecular formula of Oleoyl-lysophosphatidic acid is C21H41O7P . It has an average mass of 436.520 Da and a monoisotopic mass of 436.259003 Da .


Physical And Chemical Properties Analysis

Oleoyl-lysophosphatidic acid has a density of 1.1±0.1 g/cm3, a boiling point of 581.5±60.0 °C at 760 mmHg, and a flash point of 305.5±32.9 °C . It has 7 H bond acceptors, 3 H bond donors, and 21 freely rotating bonds .

Scientific Research Applications

Application in G-Protein-Coupled Receptors (GPCRs) Research

  • Field : Biochemistry and Pharmacology .
  • Summary : LPA is a key player in many physiological and pathophysiological processes. The biological activities of LPA are mediated through interactions with at least six subtypes of GPCRs named LPA 1−6 .
  • Methods : Researchers designed and synthesized conformationally restricted 1-oleoyl LPA analogues by incorporating its glycerol linker into dihydropyran, tetrahydropyran, and pyrrolidine rings and variating the lipophilic chain .
  • Results : The synthesized analogues exhibited significantly reduced agonistic activities toward LPA 1, LPA 2, and LPA 6, while demonstrating potent activities toward LPA 3, LPA 4, and LPA 5 compared to the parent LPA .

Application in Emotional Behavior Research

  • Field : Neuroscience and Psychology .
  • Summary : LPA plays a role in the control of emotional behavior .
  • Methods : The effects of the central administration of 1-oleoyl-LPA (LPA 18∶1) in rats were analyzed using the elevated plus-maze, open field, Y maze, forced swimming and food intake tests .
  • Results : The administration of LPA 18∶1 reduced the time in the open arms of the elevated plus-maze and induced hypolocomotion in the open field, suggesting an anxiogenic-like phenotype . In the forced swimming test, the administration of LPA 18∶1 dose-dependently increased depression-like behavior .

Application in Cell Proliferation Research

  • Field : Cell Biology .
  • Summary : LPA binds to one of five different G protein linked receptors to mediate a variety of biological responses including cell proliferation .
  • Methods : The effects of 1-Oleoyl LPA on cell proliferation were studied using a variety of cell lines .
  • Results : 1-Oleoyl LPA is the most potent of the LPA analogs for growth stimulation of a variety of cell lines .

Application in Stem Cell Research

  • Field : Stem Cell Biology .
  • Summary : LPA has been used for the activation of Ras homolog gene family, member A (RhoA) and expression of claudin-1 in human breast cancer epithelial cell line . It also stimulates differentiation of human adipose tissue-derived mesenchymal stem cells to myofibroblast-like cells in vitro .
  • Methods : The effects of 1-Oleoyl LPA on stem cell differentiation were studied using a variety of stem cell lines .
  • Results : 1-Oleoyl LPA stimulated neuronal differentiation in cultured mouse or rat neural progenitor cells . It inhibited human embryonic stem (ES) cell-derived neural stem cells (NSCs) from forming neurospheres and differentiating into neurons in vitro .

Application in Neuroscience Research

  • Field : Neuroscience .
  • Summary : LPA inhibits differentiation of neural stem cells (NSCs) into neurons .
  • Methods : The effects of 1-Oleoyl LPA on NSCs were studied using a variety of NSC lines .
  • Results : 1-Oleoyl LPA is an endogenous agonist of the lysophospholipid receptors LPA1 and LPA2; it inhibits differentiation of NSCs into neurons .

Application in Pharmacology Research

  • Field : Pharmacology .
  • Summary : LPA has been used in RH7777 cells for cyclic adenosine monophosphate (cAMP) accumulation assay and calcium mobilisation assay .
  • Methods : The effects of 1-Oleoyl LPA on cAMP accumulation and calcium mobilisation were studied using RH7777 cells .
  • Results : 1-Oleoyl LPA showed significant effects on cAMP accumulation and calcium mobilisation in RH7777 cells .

Application in Cancer Research

  • Field : Oncology .
  • Summary : LPA has been used for the activation of Ras homolog gene family, member A (RhoA) and expression of claudin-1 in human breast cancer epithelial cell line .
  • Methods : The effects of 1-Oleoyl LPA on the activation of RhoA and expression of claudin-1 were studied using a human breast cancer epithelial cell line .
  • Results : 1-Oleoyl LPA showed significant effects on the activation of RhoA and expression of claudin-1 in the human breast cancer epithelial cell line .

Application in Pharmacology Research

  • Field : Pharmacology .
  • Summary : LPA has been used in RH7777 cells for cyclic adenosine monophosphate (cAMP) accumulation assay and calcium mobilisation assay .
  • Methods : The effects of 1-Oleoyl LPA on cAMP accumulation and calcium mobilisation were studied using RH7777 cells .
  • Results : 1-Oleoyl LPA showed significant effects on cAMP accumulation and calcium mobilisation in RH7777 cells .

Application in Stem Cell Research

  • Field : Stem Cell Biology .
  • Summary : LPA stimulates differentiation of human adipose tissue-derived mesenchymal stem cells to myofibroblast-like cells in vitro .
  • Methods : The effects of 1-Oleoyl LPA on the differentiation of human adipose tissue-derived mesenchymal stem cells were studied .
  • Results : 1-Oleoyl LPA stimulated differentiation of human adipose tissue-derived mesenchymal stem cells to myofibroblast-like cells in vitro .

Application in Neuroscience Research

  • Field : Neuroscience .
  • Summary : LPA inhibits differentiation of neural stem cells (NSCs) into neurons .
  • Methods : The effects of 1-Oleoyl LPA on NSCs were studied using a variety of NSC lines .
  • Results : 1-Oleoyl LPA is an endogenous agonist of the lysophospholipid receptors LPA1 and LPA2; it inhibits differentiation of NSCs into neurons .

Application in Cell Biology Research

  • Field : Cell Biology .
  • Summary : LPA mediates a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
  • Methods : The effects of 1-Oleoyl LPA on these biological responses were studied using a variety of cell lines .
  • Results : 1-Oleoyl LPA showed significant effects on cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .

Future Directions

LPA has potential therapeutic applications. It’s been suggested that the LPA/LPA5 signaling axis could be a potential pharmacological target to interfere with microglia polarization in disease . Another study suggests that LPA could be a relevant transmitter potentially involved in normal and pathological emotional responses, including anxiety and depression .

properties

IUPAC Name

sodium;[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRLSUFHELJJAB-KVVVOXFISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015745
Record name Sodium 1-oleoyl lysophosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleoyl-lysophosphatidic acid

CAS RN

22556-62-3
Record name Oleoyl-lysophosphatidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022556623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 1-oleoyl lysophosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
495
Citations
E Castilla-Ortega, L Escuredo, A Bilbao, C Pedraza… - PloS one, 2014 - journals.plos.org
The role of lysophosphatidic acid (LPA) in the control of emotional behavior remains to be determined. We analyzed the effects of the central administration of 1-oleoyl-LPA (LPA 18∶1) …
Number of citations: 37 journals.plos.org
XW Liu, DE Sok, HS Yook, CB Sohn… - Journal of agricultural …, 2007 - ACS Publications
Lysophospholipase D (lysoPLD), generating lipid mediator lysophosphatidic acid (LPA) from lysophosphatidyclcholine (LPC), is known to be inhibited by lysophosphatidic acids. …
Number of citations: 21 pubs.acs.org
G Montero-Moran, JM Caviglia, D McMahon… - Journal of lipid …, 2010 - ASBMB
… respect to 1-oleoyl-lysophosphatidic acid and oleoyl-CoA … preference for 1-oleoyl lysophosphatidic acid over 1-palmitoyl, … by the addition of 1-oleoyl-lysophosphatidic acid, …
Number of citations: 114 www.jlr.org
M Mukai, F Imamura, M Ayaki, K Shinkai… - … journal of cancer, 1999 - Wiley Online Library
… Fetal calf serum (FCS) and 1-oleoyl lysophosphatidic acid (LPA) were previously found to be potent inducers of invasion (transcellular migration) in an in vitro system. A novel LPA, …
Number of citations: 96 onlinelibrary.wiley.com
EG Lapetina, MM Billah, P Cuatrecasas - Journal of Biological Chemistry, 1981 - Elsevier
… ) of 1-oleoyl-lysophosphatidic acid which alone do not affect … The effect of 1-oleoyl-lysophosphatidic acid (10 microM) plus … acid formed by 1-oleoyl-lysophosphatidic acid (10 microM) …
Number of citations: 65 www.sciencedirect.com
WS Sun, A Imai, M Sugiyama, T Furui, T Tamaya… - American journal of …, 2004 - Elsevier
OBJECTIVE: Lysophosphatidic acid mediates proliferative and/or morphologic effects on multiple cell lineages, which include ovarian cancer cells. Lysophosphatidic acid hydrolysis …
Number of citations: 12 www.sciencedirect.com
Q Zhang, WJ Checovich, DM Peters… - The Journal of cell …, 1994 - rupress.org
… 1-oleoyl lysophosphatidic acid, 20-200 nM, was as active as 0.1-0.2% whole blood serum. The stimulatory effect of lysophosphatidic acid on the binding of fibronectin or the amino-…
Number of citations: 162 rupress.org
F Imamura, T Horai, M Mukai, K Shinkai… - Biochemical and …, 1993 - Elsevier
… Serum could be completely substituted by oleoyllysophosphatidic acid (LPA) or bacterial phospholipase D (PLD). Phosphatidic acid also had an invasion-inducing activity, though to a …
Number of citations: 239 www.sciencedirect.com
JM Gerrard, SE Kindom, DA Peterson… - The American journal …, 1979 - ncbi.nlm.nih.gov
… Decanoyl-, palmitoyl-, and oleoyl-lysophosphatidic acid (LPA) were studied for their effects on platelet aggregation and intracellular calcium flux. Palmitoyl-LPA and oleoyl-LPA both …
Number of citations: 204 www.ncbi.nlm.nih.gov
WJ Checovich, DF Mosher - … and Thrombosis: A Journal of Vascular …, 1993 - Am Heart Assoc
… Line graph showing enhancement of the binding of 125l-labeled fibronectin to osteosarcoma cells and normal fibroblasts by increasing concentrations of 1-oleoyl lysophosphatidic acid (…
Number of citations: 53 www.ahajournals.org

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